molecular formula C21H25N5O2 B12248095 2-{4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole

2-{4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole

Cat. No.: B12248095
M. Wt: 379.5 g/mol
InChI Key: INRJUEAHPMINLS-UHFFFAOYSA-N
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Description

2-{4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperazine ring, which is further substituted with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole core, followed by the introduction of the piperazine ring and subsequent substitution with the pyrimidine moiety. Key intermediates and reagents used in these steps include:

    Benzoxazole Formation: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Piperazine Introduction: The benzoxazole core can be reacted with piperazine derivatives under nucleophilic substitution conditions.

    Pyrimidine Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

2-{4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 2-{4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-2-oxoethanol: Shares a similar core structure but with different functional groups.

    4-Methyl-2-(2-methylpropyl)oxan-4-ol: Contains a similar oxan-4-yl group but lacks the benzoxazole and piperazine moieties.

    2-Methyl-4-phenyl-1,3-oxazol-5-ol: Features an oxazole ring but differs in the substitution pattern and overall structure.

Uniqueness

The uniqueness of 2-{4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole lies in its specific combination of functional groups and structural motifs, which confer distinct pharmacological properties and synthetic versatility compared to similar compounds.

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

2-[4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C21H25N5O2/c1-15-22-18(16-6-12-27-13-7-16)14-20(23-15)25-8-10-26(11-9-25)21-24-17-4-2-3-5-19(17)28-21/h2-5,14,16H,6-13H2,1H3

InChI Key

INRJUEAHPMINLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3)C5CCOCC5

Origin of Product

United States

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